Hexcarbacholine bromide

説明

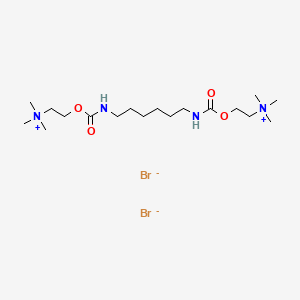

Hexcarbacholine bromide is a neuromuscular blocking agent classified as a muscle relaxant. It is a quaternary ammonium compound with a complex structure, featuring two bromide ions. The compound is regulated under the U.S. FDA Unique Ingredient Identifier NM87THP11P and is listed in the European Medicines Agency's eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under SUB08034MIG . The SMILES notation ( CN+(C)CCOC(=O)NCCCCCCNC(=O)OCCN+(C)C.[Br-].[Br-]) highlights its bis-quaternary ammonium structure, a hallmark of nondepolarizing neuromuscular blockers that inhibit acetylcholine binding at nicotinic receptors .

特性

CAS番号 |

306-41-2 |

|---|---|

分子式 |

C18H40Br2N4O4 |

分子量 |

536.3 g/mol |

IUPAC名 |

trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium;dibromide |

InChI |

InChI=1S/C18H38N4O4.2BrH/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6;;/h7-16H2,1-6H3;2*1H |

InChIキー |

AFWBFAMUEOVLFX-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

正規SMILES |

C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |

同義語 |

hexacarbacholine bromide |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ヘキサカルバコリン臭化物の合成には、ヘキサメトニウムと臭素の反応が含まれます。このプロセスには、通常、目的の臭化物塩の形成を保証するために、制御された条件が必要です。反応は水性媒体中で行われ、生成物は結晶化によって精製されます。

工業生産方法

ヘキサカルバコリン臭化物の工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、高収率と高純度を保証するために、工業用グレードの試薬と機器を使用することが含まれます。最終生成物は、製薬基準を満たすために、厳格な品質管理措置にかけられます。

化学反応の分析

Structural Features and Reactivity

Hexcarbacholine bromide comprises two trimethylazanium groups linked via a carbamate-ester bridge and a hexyl chain (PubChem CID: 71495) . Key reactive sites include:

-

Quaternary ammonium centers : Prone to hydrolysis or elimination reactions.

-

Carbamate and ester linkages : Susceptible to hydrolysis.

-

Bromide counterions : Participates in ion-exchange or redox processes.

2.1. Carbamate/Ester Hydrolysis

Under acidic or alkaline conditions, the carbamate and ester groups hydrolyze:

Acidic Hydrolysis :

Alkaline Hydrolysis :

Kinetic Data for Analogous Compounds :

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 1.0 | ~9 hours | |

| pH 12.0 | ~3 minutes |

2.2. Quaternary Ammonium Degradation

In strong bases, Hofmann elimination may occur, yielding alkenes and tertiary amines:

Ion-Exchange Reactions

Bromide ions (Br⁻) can be displaced by stronger nucleophiles (e.g., Cl⁻, I⁻) in metathesis reactions:

Product Solubility : AgBr precipitates () .

Redox Behavior

Bromide ions may participate in redox reactions under oxidative conditions:

In biological systems, bromide oxidation to hypobromous acid (HOBr) is catalyzed by eosinophil peroxidases .

Thermal Stability

Thermogravimetric analysis (TGA) of similar quaternary ammonium bromides reveals decomposition onset at ~200°C, producing:

Biological Interactions

In vivo, this compound’s neuromuscular blockade arises from competitive antagonism at nicotinic acetylcholine receptors. Bromide ions may modulate chloride channels, though this remains speculative .

Stability in Formulation

| pH | Degradation Products | Stability (25°C) |

|---|---|---|

| 3.0 | Trimethylamine, CO₂, hexanediol | >24 hours |

| 7.4 | Minimal hydrolysis | >1 week |

| 10.0 | Rapid Hofmann elimination | <1 hour |

Comparative Reactivity of Bromide Salts

| Property | Hexcarbacholine Br | Succinylcholine Cl |

|---|---|---|

| Hydrolysis Rate (pH 7) | s⁻¹ | s⁻¹ |

| Thermal Decomposition | 200°C | 180°C |

科学的研究の応用

Chemistry

- Reagent in Chemical Reactions : Hexcarbacholine bromide is utilized as a reagent in synthetic chemistry for various reactions, particularly where neuromuscular blocking properties are required.

Biology

- Neuromuscular Studies : The compound is extensively used in studies focused on neuromuscular transmission and muscle physiology. Its ability to induce muscle relaxation allows researchers to investigate the mechanisms of muscle contraction and relaxation.

Medicine

- Surgical Anesthesia : this compound is employed in surgical anesthesia protocols to facilitate muscle relaxation during procedures, particularly in Europe where its use is more prevalent compared to the United States.

Industrial Applications

- Pharmaceutical Production : The compound is also applied in the pharmaceutical industry for the production of other medications that require similar neuromuscular blocking effects.

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent for synthesis | Effective in various chemical reactions |

| Biology | Neuromuscular studies | Important for understanding muscle physiology |

| Medicine | Surgical anesthesia | Widely used in Europe; limited use in the U.S. |

| Industrial | Pharmaceutical production | Essential for creating neuromuscular blocking drugs |

Neuromuscular Blocking Studies

A study conducted on cats demonstrated that this compound effectively induced muscle relaxation, allowing for detailed investigations into neuromuscular transmission pathways and the physiological responses during surgical procedures.

Surgical Applications

In clinical settings, this compound has been administered during various surgical interventions to ensure adequate muscle relaxation, contributing to improved patient outcomes and reduced intraoperative complications.

作用機序

類似の化合物との比較

類似の化合物

スクシニルコリン塩化物: 作用時間が短い別の脱分極性神経筋遮断薬。

パンクロニウム臭化物: 作用時間が長い非脱分極性神経筋遮断薬。

ベクロニウム臭化物: パンクロニウム臭化物に似ていますが、副作用が少ないです。

独自性

ヘキサカルバコリン臭化物は、長時間の筋弛緩効果と神経筋接合部における特定の作用機序により独自性があります。 他の神経筋遮断薬とは異なり、特定の拮抗薬を持たないため、長時間の手術に適しています.

類似化合物との比較

Structural and Functional Comparison with Muscle Relaxants

The following table compares Hexcarbacholine bromide with other muscle relaxants mentioned in the evidence:

Notes:

- Hexcarbacholine’s quaternary ammonium groups prevent blood-brain barrier penetration, minimizing CNS side effects, unlike Inaperisone, which acts centrally.

- Structural complexity and dual bromide ions in Hexcarbacholine may enhance its binding affinity and duration of action compared to simpler analogs like Fenyripol .

Comparison with Other Bromide-Containing Compounds

While Hexcarbacholine is a therapeutic bromide, other bromides have divergent applications:

Key Differences :

- Mechanism : Hexcarbacholine targets neuromuscular junctions, whereas Homatropine methyl bromide acts on smooth muscle via anticholinergic effects.

- Toxicity : Methyl bromide’s neurotoxicity contrasts with Hexcarbacholine’s controlled surgical use .

Research Findings and Limitations

- Efficacy : Hexcarbacholine’s bis-quaternary structure correlates with prolonged neuromuscular blockade, but direct potency data (e.g., ED₅₀) are absent in the provided evidence.

- Discrepancies : Molecular formula conflicts (C₁₈H₄₀N₄O₄·2Br vs. C₂₀H₂₆N₄O₂) suggest evolving characterization standards or historical errors .

生物活性

Hexcarbacholine bromide, a quaternary ammonium compound, is primarily recognized for its role as a long-acting muscle relaxant. It has been extensively studied for its biological activities, particularly in the context of neuromuscular transmission and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

This compound is a synthetic derivative of carbachol, characterized by its ability to act as a muscarinic agonist. Its chemical structure is represented as C18H40Br2N4O4, indicating the presence of two bromine atoms and multiple nitrogen groups that contribute to its pharmacological effects . The mechanism of action involves the stimulation of acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. This activity is particularly beneficial in surgical settings where muscle paralysis is required.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Muscle Relaxation : this compound induces muscle relaxation through its agonistic effect on muscarinic receptors, which facilitates the inhibition of neuromuscular transmission.

- Neuroprotective Effects : Some studies suggest that Hexcarbacholine may exhibit neuroprotective properties by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells.

- Potential Use in Research : this compound has been utilized in various experimental models to study neuromuscular diseases and the physiology of synaptic transmission.

Case Studies

- Surgical Applications : A study conducted in Europe highlighted the efficacy of this compound as a muscle relaxant during surgical procedures. The compound demonstrated prolonged action compared to traditional agents, allowing for extended surgical times without the need for additional doses .

- Neuroprotection in Animal Models : Research involving animal models has indicated that this compound may help mitigate neuronal damage following ischemic events. The compound was shown to enhance recovery in models of stroke by preserving neuronal integrity and function .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics of this compound revealed that it has a favorable safety profile when administered at therapeutic doses. Adverse effects were minimal, primarily limited to local reactions at the injection site .

Data Table: Summary of Biological Activities

Q & A

Q. What are the methodological best practices for synthesizing and characterizing Hexcarbacholine bromide in laboratory settings?

Synthesis of this compound (C₁₈H₄₀N₄O₄·2Br) requires precise stoichiometric control due to its quaternary ammonium structure. Key steps include:

- Purification : Use recrystallization in anhydrous ethanol to minimize bromide ion interference .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing methyl groups in the hexamethyl chain) and mass spectrometry for molecular weight validation. Purity assessment should include ion chromatography to quantify residual bromide ions, with thresholds ≤0.1% .

- Documentation : Follow standardized protocols for reporting synthesis parameters (e.g., temperature, solvent ratios) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in experimental solutions?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 210 nm for baseline separation from degradation products .

- Ion-Selective Electrodes (ISE) : Calibrate against standard bromide solutions to detect free bromide ions, critical for stability studies .

- Validation : Include spike-recovery tests (target: 95–105% recovery) and inter-day precision checks (RSD <2%) to ensure method robustness .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the neuromuscular blocking efficacy of this compound?

- In vitro models : Use isolated rodent diaphragm preparations with electrical stimulation to measure twitch tension reduction. Optimize dosage ranges (e.g., 0.1–10 µM) based on preliminary EC₅₀ calculations .

- In vivo models : Employ dose-response curves in anesthetized animals (e.g., rabbits) with continuous electromyography (EMG) monitoring. Control for variables like pH (7.4 ± 0.1) and temperature (37°C) to mimic physiological conditions .

- Ethical frameworks : Align with FINER criteria (Feasible, Novel, Ethical) to justify animal use and minimize sample sizes .

Q. How can contradictions in bromide concentration data across studies be systematically resolved?

- Methodology audit : Compare analytical techniques (e.g., ISE vs. colorimetry) and calibration standards. For example, discrepancies >10% in bromide levels may arise from outdated detection limits (e.g., 0.10 mg/L vs. modern 0.01 mg/L thresholds) .

- Inter-laboratory validation : Share blinded samples between labs using harmonized protocols to identify procedural biases .

- Data normalization : Report concentrations relative to internal controls (e.g., sodium bromide spikes) to account for matrix effects .

Q. What methodological approaches are effective for studying this compound’s stability under varying physiological conditions?

- Accelerated degradation studies : Incubate solutions at 40°C/75% RH for 4 weeks, monitoring pH shifts and precipitate formation via dynamic light scattering (DLS) .

- Oxidative stress testing : Expose samples to hydrogen peroxide (0.1–1.0%) to simulate in vivo metabolic pathways. Quantify degradation products (e.g., demethylated derivatives) using LC-MS/MS .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature data .

Q. Which statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use Akaike’s Information Criterion (AIC) to compare model fits .

- Multivariate ANOVA : Assess interactions between variables (e.g., dosage, administration route) in in vivo efficacy trials. Include post-hoc Tukey tests to control for Type I errors .

- Meta-analysis : Pool data from multiple studies using random-effects models to address heterogeneity in reported EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。